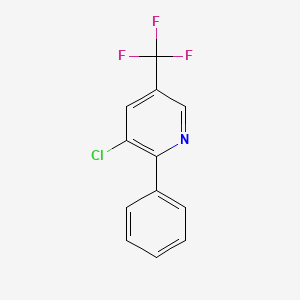

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a chlorine atom, a phenyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes a substitution reaction with a phenyl group. This reaction typically occurs in the presence of a suitable catalyst and under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method allows for the efficient production of the compound on a larger scale, meeting the demands of various industries.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicides and Fungicides

The compound serves as a key intermediate in the synthesis of several herbicides and fungicides. For instance, it is utilized in the production of fluazinam, a broad-spectrum fungicide known for its effectiveness against various fungal pathogens in crops. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting compounds, making them more effective in agricultural applications .

Table 1: Herbicides Derived from 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

| Compound Name | Application Type | Target Pests/Fungi |

|---|---|---|

| Fluazinam | Fungicide | Various fungal pathogens |

| Other derivatives | Herbicides | Broadleaf and grassy weeds |

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain compounds derived from this structure can inhibit specific bacterial enzymes essential for microbial viability, such as phosphopantetheinyl transferases (PPTases). These enzymes play critical roles in bacterial metabolism and virulence .

Table 2: Pharmaceutical Compounds Derived from this compound

| Compound Name | Activity Type | Target Pathogen/Enzyme |

|---|---|---|

| Inhibitors of Sfp-PPTase | Antimicrobial | Bacillus subtilis |

| Other analogues | Various | Multiple bacterial strains |

Case Studies

Case Study 1: Development of Fluazinam

Fluazinam was developed utilizing this compound as a precursor. The synthesis involved multiple steps where the trifluoromethyl group provided enhanced activity against fungal pathogens compared to other fungicides available at the time. Field trials demonstrated significant efficacy in controlling diseases in crops like potatoes and tomatoes.

Case Study 2: Antimicrobial Research

In a study exploring potential antimicrobial agents, researchers synthesized various analogues of this compound to evaluate their inhibitory effects on PPTases. Compounds were screened using high-throughput methods, leading to the identification of several promising candidates with potential therapeutic applications against bacterial infections .

Wirkmechanismus

The mechanism of action of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, leading to its biological effects. The electron-withdrawing properties of the trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a fluorine atom instead of a phenyl group.

2-Chloro-5-(trifluoromethyl)pyridine: Another related compound, differing by the position of the chlorine and trifluoromethyl groups.

Uniqueness

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and reactivity compared to other trifluoromethylpyridine derivatives. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.

Biologische Aktivität

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and a chlorine atom, influences its biological activity and potential applications. This article reviews the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 370878-67-4

The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making such compounds valuable in drug development.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethyl-pyridines possess significant antibacterial properties. For instance, related compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. The structure allows for strong interactions with the active sites of these enzymes, enhancing binding affinity .

- Agricultural Applications : The compound is also noted for its role as an intermediate in the synthesis of agrochemicals, particularly fungicides like Fluazinam, which demonstrates higher fungicidal activity than other derivatives .

Antimicrobial Studies

A study conducted on a series of pyridine derivatives indicated that this compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Enzyme Inhibition Research

In a high-throughput screening campaign, compounds similar to this compound were identified as potent dual inhibitors of BCAT1/2. These inhibitors showed high selectivity and cellular activity, suggesting that the trifluoromethyl group plays a crucial role in enhancing biological activity .

Agrochemical Applications

Research highlighted the use of trifluoromethyl-pyridines in developing effective fungicides. Fluazinam, derived from such compounds, has been shown to interfere with respiration biochemistry in fungi, leading to its classification as a broad-spectrum fungicide .

Table 1: Biological Activities of this compound

The mechanism by which this compound exerts its biological effects involves:

- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with target proteins.

- Hydrogen Bonding : The chlorine atom may participate in hydrogen bonding, further stabilizing interactions with enzyme active sites.

These interactions facilitate the modulation of enzyme activities and contribute to the compound's overall efficacy.

Eigenschaften

IUPAC Name |

3-chloro-2-phenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF3N/c13-10-6-9(12(14,15)16)7-17-11(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLQDQBSZUWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.